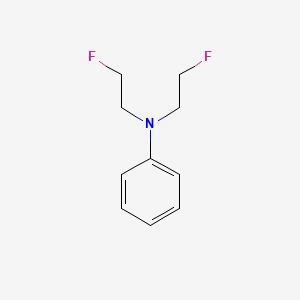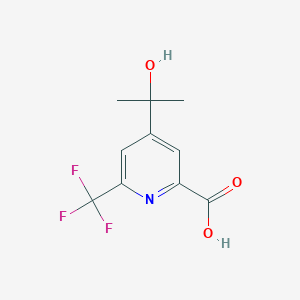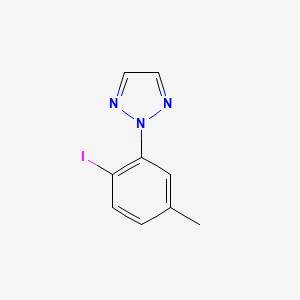![molecular formula C16H24N4 B13996045 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine CAS No. 22849-77-0](/img/structure/B13996045.png)
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is a compound belonging to the quinoline family, which is known for its diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production methods for this compound often utilize high-performance liquid chromatography (HPLC) to ensure purity and consistency. The synthesis process may involve multiple steps, including reduction reactions using stannous chloride dihydrate in ethanol .
化学反応の分析
Types of Reactions
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like stannous chloride.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Stannous chloride dihydrate, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
作用機序
The mechanism of action of 4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine involves its interaction with various molecular targets. It can act as a ligand for coordination chemistry and may inhibit specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress and DNA binding .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure.
Uniqueness
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
CAS番号 |
22849-77-0 |
|---|---|
分子式 |
C16H24N4 |
分子量 |
272.39 g/mol |
IUPAC名 |
4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine |
InChI |
InChI=1S/C16H24N4/c1-3-20(4-2)12-6-10-18-15-9-11-19-16-13(15)7-5-8-14(16)17/h5,7-9,11H,3-4,6,10,12,17H2,1-2H3,(H,18,19) |
InChIキー |
DGDHSVMJKWYAPA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCNC1=C2C=CC=C(C2=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine](/img/structure/B13995982.png)
![N-[2-(4-Fluorophenyl)-1,1-dimethylethyl]acetamide](/img/structure/B13995997.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B13996007.png)



![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)



